molecular formula C12H11F3O3 B13075233 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

Cat. No.: B13075233
M. Wt: 260.21 g/mol
InChI Key: CEQCLKQPEGCZCE-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and diethyl oxalate.

    Formation of Intermediate: The reaction between 4-(trifluoromethyl)benzaldehyde and diethyl oxalate in the presence of a base, such as sodium ethoxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the oxolane ring.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid
  • Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Comparison

Compared to similar compounds, 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)

InChI Key

CEQCLKQPEGCZCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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